
Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbamate d’éthyle (4-chlorophényl)(triméthylsilyl) est un composé chimique de formule moléculaire C12H18ClNO2Si et de masse moléculaire 271,82 g/mol Il est connu pour sa structure unique, qui comprend un groupe carbamate, un groupe chlorophényl et un groupe triméthylsilyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du carbamate d’éthyle (4-chlorophényl)(triméthylsilyl) implique généralement la réaction de l’isocyanate de 4-chlorophényle avec le carbamate d’éthyle triméthylsilyl dans des conditions contrôlées. La réaction est généralement effectuée sous une atmosphère inerte, comme l’azote ou l’argon, afin d’empêcher les réactions secondaires indésirables. Le mélange réactionnel est agité à température ambiante ou à des températures légèrement élevées jusqu’à ce que la réaction soit terminée. Le produit est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie sur colonne.
Méthodes de production industrielle
Dans un environnement industriel, la production de carbamate d’éthyle (4-chlorophényl)(triméthylsilyl) peut impliquer des processus de production en lots à grande échelle ou des processus à flux continu. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté tout en minimisant la production de sous-produits. Des techniques de purification avancées, telles que la chromatographie liquide haute performance (HPLC), peuvent être utilisées pour s’assurer que le produit final répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
Le carbamate d’éthyle (4-chlorophényl)(triméthylsilyl) peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés de carbamate réduits.
Substitution : Le groupe chlorophényl peut subir des réactions de substitution nucléophile, conduisant à la formation de différents produits substitués.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols ou les alcoolates peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes ou des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété de carbamates substitués.
Applications De Recherche Scientifique
Le carbamate d’éthyle (4-chlorophényl)(triméthylsilyl) a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans la formation de dérivés de carbamate.
Biologie : Le composé peut être utilisé dans des études impliquant l’inhibition enzymatique ou la modification des protéines.
Industrie : Il peut être utilisé dans la production de produits chimiques spécialisés ou comme intermédiaire dans la synthèse d’autres composés.
Mécanisme D'action
Le mécanisme d’action du carbamate d’éthyle (4-chlorophényl)(triméthylsilyl) implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe carbamate peut former des liaisons covalentes avec les sites actifs des enzymes, conduisant à l’inhibition ou à la modification de l’activité enzymatique. Les groupes chlorophényl et triméthylsilyl peuvent également contribuer à la réactivité globale du composé et à son affinité de liaison.
Comparaison Avec Des Composés Similaires
Le carbamate d’éthyle (4-chlorophényl)(triméthylsilyl) peut être comparé à d’autres composés similaires, tels que :
Carbamate d’éthyle (4-chlorophényl) : N’a pas le groupe triméthylsilyl, ce qui peut affecter sa réactivité et ses applications.
Carbamate d’éthyle (triméthylsilyl) : N’a pas le groupe chlorophényl, ce qui conduit à des propriétés chimiques et des utilisations différentes.
Carbamate de méthyle (4-chlorophényl)(triméthylsilyl) : Structure similaire, mais avec un groupe méthyle au lieu d’un groupe éthyle, ce qui peut influencer son comportement dans les réactions.
La présence du groupe triméthylsilyl dans le carbamate d’éthyle (4-chlorophényl)(triméthylsilyl) le rend unique, car ce groupe peut améliorer la stabilité et la réactivité du composé dans certaines réactions chimiques.
Propriétés
Numéro CAS |
89566-56-3 |
|---|---|
Formule moléculaire |
C12H18ClNO2Si |
Poids moléculaire |
271.81 g/mol |
Nom IUPAC |
ethyl N-(4-chlorophenyl)-N-trimethylsilylcarbamate |
InChI |
InChI=1S/C12H18ClNO2Si/c1-5-16-12(15)14(17(2,3)4)11-8-6-10(13)7-9-11/h6-9H,5H2,1-4H3 |
Clé InChI |
HUIKMUCVDHXLPK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(C1=CC=C(C=C1)Cl)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


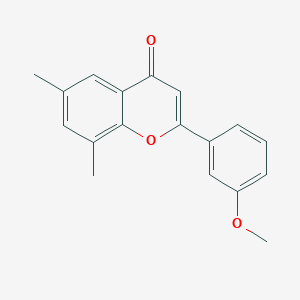

![6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11848016.png)

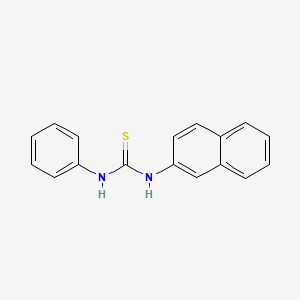
![2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11848032.png)

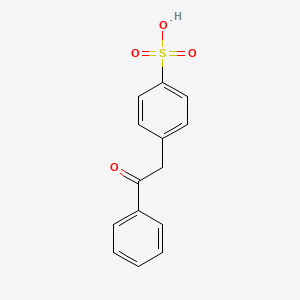

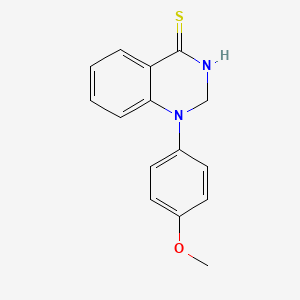
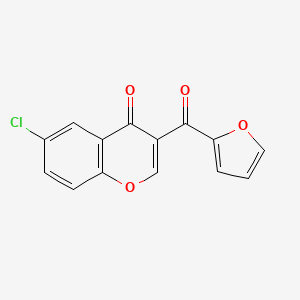
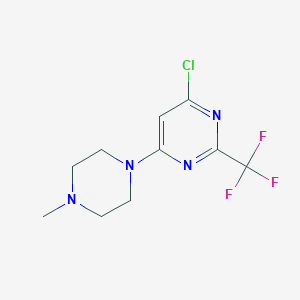
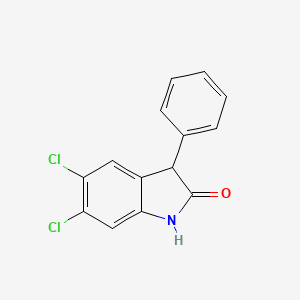
![3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11848077.png)
